molecular formula C18H19ClN2O4S B2413603 methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448063-78-2

methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2413603
CAS No.: 1448063-78-2
M. Wt: 394.87
InChI Key: RNVHBZWVVLYDBT-UHFFFAOYSA-N
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Description

Methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Properties

IUPAC Name

methyl 7-[(3-chloro-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-16(19)4-3-5-17(12)26(23,24)20-15-7-6-13-8-9-21(18(22)25-2)11-14(13)10-15/h3-7,10,20H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVHBZWVVLYDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is C15H16ClN1O4SC_{15}H_{16}ClN_{1}O_{4}S. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₁O₄S
Molecular Weight335.81 g/mol
IUPAC NameThis compound
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)N)C(=O)OC)Cl)C2=CC=CC=N2

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit promising antitumor activities. For instance, a study on related isoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription.

Case Study: Isoquinoline Derivatives

A study published in the Chinese Journal of Organic Chemistry highlighted the synthesis and antitumor activity of isoquinoline derivatives. The research revealed that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The derivatives were tested against human cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent activity .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells.

Antimicrobial Activity

Sulfonamide compounds are traditionally known for their antimicrobial properties. Research indicates that the sulfonamide moiety in this compound may contribute to its effectiveness against bacterial infections by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Comparative Studies

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives. This compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Q & A

Q. What are the recommended synthetic routes for methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step procedures starting with functionalization of the dihydroisoquinoline core. Key steps include:

  • Sulfonamide Coupling: Reacting 3-chloro-2-methylphenylsulfonyl chloride with a 7-amino-dihydroisoquinoline precursor under basic conditions (e.g., triethylamine in dichloromethane) .
  • Carboxylation: Introducing the methyl carboxylate group via esterification or protecting-group strategies.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (sulfonamide step)Prevents side reactions
SolventDichloromethane or DMFEnhances solubility of intermediates
Reaction Time12–24 hrs (coupling)Ensures completion

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .

Q. What analytical methods are most effective for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the methyl ester (~3.7 ppm), dihydroisoquinoline protons (2.8–3.5 ppm), and aromatic sulfonamide protons (7.2–7.8 ppm) .
    • ¹³C NMR: Confirm ester carbonyl (~165 ppm) and sulfonamide sulfur-linked carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 377.08 for C₁₉H₁₈ClN₂O₄S) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when modifying substituents on the phenylsulfonamide group?

Answer: Discrepancies often arise from steric/electronic effects of substituents. Mitigation strategies include:

  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict reactivity of substituted phenylsulfonamides. Electron-withdrawing groups (e.g., -Cl) may slow coupling kinetics .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.
  • Byproduct Analysis: Characterize side products (e.g., sulfonic acid derivatives) using tandem MS .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • Target Identification:
    • SPR (Surface Plasmon Resonance): Screen for binding to kinases or GPCRs .
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .
  • Pathway Analysis:
    • RNA-Seq: Identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
    • Western Blotting: Quantify phosphorylation changes in signaling proteins (e.g., MAPK/ERK) .

Q. How can the compound’s stability and solubility be enhanced for in vivo studies?

Answer:

  • Salt Formation: Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) to enhance bioavailability .
  • Forced Degradation Studies: Expose to acidic (0.1M HCl) or oxidative (H₂O₂) conditions to identify degradation hotspots .

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